molecular formula C12H9N3O2S2 B11303588 N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B11303588
M. Wt: 291.4 g/mol
InChI Key: WPZDBCUARMLPRB-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-thiadiazole core substituted with a 5-methylthiophen-2-yl group at position 3 and a furan-2-carboxamide moiety at position 3.

Properties

Molecular Formula

C12H9N3O2S2

Molecular Weight

291.4 g/mol

IUPAC Name

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C12H9N3O2S2/c1-7-4-5-9(18-7)10-13-12(19-15-10)14-11(16)8-3-2-6-17-8/h2-6H,1H3,(H,13,14,15,16)

InChI Key

WPZDBCUARMLPRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene and thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups .

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of thiadiazole structures exhibit significant antimicrobial activity. Compounds similar to N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide have demonstrated efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

A study focused on substituted thiadiazole derivatives showed that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli. The most effective compounds had MIC values around 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Anticancer Activity

The presence of the furan moiety suggests potential anticancer properties. Compounds with similar structures have been documented to selectively target cancer cells while sparing normal cells.

Case Study: Anticancer Activity Evaluation

Research involving a series of furan-containing thiadiazoles revealed that these compounds could inhibit the growth of multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, one study reported an IC50 value of 15 µM against MCF-7 breast cancer cells after 48 hours of treatment .

Anti-inflammatory Effects

The amide and thiadiazole components may contribute to anti-inflammatory effects. Research has identified similar compounds that exhibit significant inhibition of inflammatory mediators in vitro and in vivo.

Case Study: Inflammation Model Study

In vivo studies indicated that compounds similar to this compound significantly reduced inflammatory markers in animal models of arthritis . This suggests potential applications in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiadiazole derivatives are highly dependent on substituents. Below is a comparison of key analogues:

Compound Name Structural Features Key Differences Biological Activity
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide Thiadiazole + 3-methylphenyl + furan carboxamide Phenyl vs. methylthiophen substituent Anticancer (modulated by electron-donating methyl group)
5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide Thiadiazole + dichlorophenyl + 2-oxopropyl Electron-withdrawing Cl groups vs. methylthiophen Potent anticancer activity (dichlorophenyl enhances target binding)
5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide Thiadiazole + phenoxymethyl + 2-oxopropyl Bulky phenoxy group vs. methylthiophen Improved solubility but reduced membrane permeability
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide Oxadiazole + thiophen + furan Oxadiazole (N,O-heterocycle) vs. thiadiazole (N,S-heterocycle) Enhanced thermal stability but lower antimicrobial activity

Key Observations :

  • Electron-donating groups (e.g., methyl, methylthiophen) improve lipophilicity and membrane penetration, favoring anticancer activity .
  • Electron-withdrawing groups (e.g., Cl, oxadiazole) enhance target binding but may reduce bioavailability .
  • Bulkier substituents (e.g., phenoxymethyl) hinder cellular uptake but improve solubility .

Mechanistic Insights :

  • Thiadiazole derivatives inhibit topoisomerase II and tubulin polymerization in cancer cells .
  • Methylthiophen enhances ROS generation , contributing to apoptosis .

Biological Activity

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a furan moiety, which is known for influencing biological activity. The molecular formula is C12H10N4OS2C_{12}H_{10}N_4OS_2 with a molecular weight of 290.36 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC12H10N4O S2
Molecular Weight290.36 g/mol
LogP3.5
Polar Surface Area50.0 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis

The synthesis of this compound has been reported using various methods, including conventional heating and microwave-assisted techniques. The latter has shown improved yields and reduced reaction times, facilitating the production of this compound in laboratory settings .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of thiadiazole, including this compound, exhibit promising antiproliferative effects against various cancer cell lines. In particular, the compound was evaluated against human epithelial cell lines such as:

  • MCF-7 (Breast Cancer)
  • HCT-116 (Colon Cancer)
  • PC-3 (Prostate Cancer)

Using the MTT assay method, compounds similar to this compound showed significant inhibition of cell proliferation compared to doxorubicin, a standard chemotherapeutic agent .

Molecular docking studies have identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for this compound. Inhibition of VEGFR signaling is known to disrupt angiogenesis in tumors, thereby impeding their growth and metastasis . This suggests that this compound may act as an antiangiogenic agent.

Antimicrobial Activity

In addition to its anticancer properties, thiadiazole derivatives have shown antimicrobial activity against various bacterial strains. Preliminary tests indicate that this compound possesses inhibitory effects against both Gram-positive and Gram-negative bacteria .

Case Studies

A case study involving the administration of thiadiazole derivatives in animal models demonstrated significant tumor reduction in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

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